molecular formula C10H14N6 B6628599 6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine

6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine

Cat. No.: B6628599
M. Wt: 218.26 g/mol
InChI Key: JMRBOFKBGCGJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine, also known as isopentenyladenine (iP), is a plant hormone that plays a crucial role in regulating plant growth and development. iP is a purine derivative that belongs to the cytokinin family of plant hormones.

Mechanism of Action

IP exerts its effects by binding to cytokinin receptors on the cell surface, which activates a signaling cascade that leads to changes in gene expression and cellular processes. iP promotes the expression of genes involved in cell division, differentiation, and growth, leading to increased plant growth and development.
Biochemical and Physiological Effects:
iP has been shown to have various biochemical and physiological effects on plants. It promotes the synthesis of proteins, nucleic acids, and chlorophyll, leading to increased photosynthesis and plant growth. iP also regulates the balance of hormones in plants, including auxins, gibberellins, and abscisic acid, which play crucial roles in plant growth and development.

Advantages and Limitations for Lab Experiments

IP has several advantages for lab experiments, including its stability, solubility, and availability. It is also easy to use and can be applied directly to plant tissues or added to plant growth media. However, iP has some limitations, including its high cost, variable effects on different plant species, and potential for off-target effects.

Future Directions

There are several future directions for research on iP. One area of research is the development of new iP analogs with improved properties, including increased stability and specificity. Another area of research is the identification of new targets for iP in plants, which could lead to the development of new plant growth regulators. Additionally, iP could be used in combination with other plant growth regulators to enhance their effects and improve crop yields.

Synthesis Methods

IP can be synthesized through various methods, including chemical synthesis and biological synthesis. The chemical synthesis of iP involves the reaction of adenine with isopentenyl pyrophosphate (IPP) in the presence of a catalyst. The biological synthesis of iP occurs through the conversion of tRNA-bound 6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diaminedenosine to iP by the enzyme tRNA-isopentenyltransferase.

Scientific Research Applications

IP has been extensively studied for its role in plant growth and development. iP promotes cell division, shoot formation, and root growth in plants. It also regulates various physiological processes such as photosynthesis, stress response, and nutrient uptake. iP has been used in various agricultural applications, including tissue culture, plant breeding, and crop improvement.

Properties

IUPAC Name

6-N-(3-methylbut-2-enyl)-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-6(2)3-4-12-8-7-9(14-5-13-7)16-10(11)15-8/h3,5H,4H2,1-2H3,(H4,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRBOFKBGCGJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC(=NC2=C1NC=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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